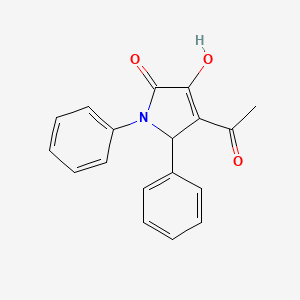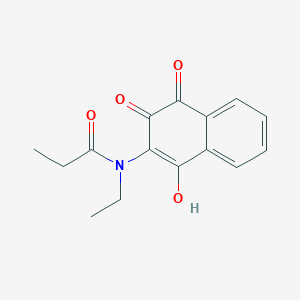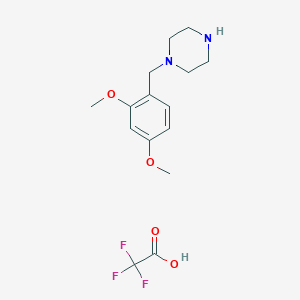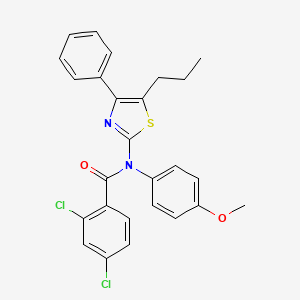
2-(4-chlorophenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its various applications in scientific research. CQ is a potent inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.
科学的研究の応用
2-(4-chlorophenyl)-4-quinolinecarboxamide has been widely used in scientific research for its ability to inhibit autophagy. Autophagy is a cellular process that involves the degradation and recycling of cellular components to maintain cellular homeostasis. Dysregulation of autophagy has been linked to various diseases, including cancer, neurodegenerative disorders, and infectious diseases. 2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to sensitize cancer cells to chemotherapy by inhibiting autophagy, making it a potential therapeutic agent for cancer treatment. 2-(4-chlorophenyl)-4-quinolinecarboxamide has also been studied for its potential use in the treatment of infectious diseases, such as malaria and COVID-19.
作用機序
2-(4-chlorophenyl)-4-quinolinecarboxamide inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of cellular components. 2-(4-chlorophenyl)-4-quinolinecarboxamide also inhibits the lysosomal acidification required for autophagy, leading to the accumulation of autophagosomes. The accumulation of autophagosomes can lead to the activation of the apoptotic pathway, resulting in cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. 2-(4-chlorophenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(4-chlorophenyl)-4-quinolinecarboxamide has been studied for its potential use in the treatment of infectious diseases, such as malaria and COVID-19.
実験室実験の利点と制限
2-(4-chlorophenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a potent inhibitor of autophagy, making it a valuable tool for studying the role of autophagy in various cellular processes and diseases. 2-(4-chlorophenyl)-4-quinolinecarboxamide is also relatively easy to obtain and has a low cost compared to other autophagy inhibitors. However, 2-(4-chlorophenyl)-4-quinolinecarboxamide has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in scientific research. One direction is the development of more specific autophagy inhibitors that can target specific components of the autophagy pathway. Another direction is the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in the treatment of infectious diseases, such as malaria and COVID-19, is an area of active research. Overall, 2-(4-chlorophenyl)-4-quinolinecarboxamide has a promising future as a research tool and potential therapeutic agent.
合成法
2-(4-chlorophenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with 2-cyanobenzaldehyde, followed by cyclization and subsequent amidation. The final product is obtained after purification through recrystallization.
特性
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQZEVKHEAKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Chlorophenyl)-4-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)


![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)

![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![4-(3-bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4926068.png)
![5-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B4926070.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)

![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

